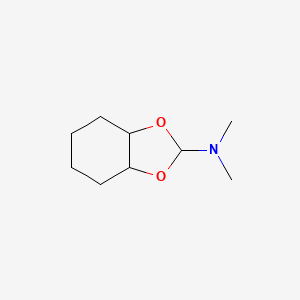
1,3-Benzodioxol-2-amine, hexahydro-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-2-amine, hexahydro-N,N-dimethyl- is a chemical compound with the molecular formula C9H17NO2 It is a derivative of 1,3-benzodioxole, which is a benzene derivative containing a methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-2-amine, hexahydro-N,N-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-benzodioxol-2-amine, hexahydro-N,N-dimethyl- often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-2-amine, hexahydro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Benzodioxol-2-amine, hexahydro-N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-2-amine, hexahydro-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with a similar structure but lacking the amine and dimethyl groups.
1,2-Methylenedioxybenzene: Another related compound with a methylenedioxy functional group.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group.
Uniqueness
1,3-Benzodioxol-2-amine, hexahydro-N,N-dimethyl- is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
59556-72-8 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N,N-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-2-amine |
InChI |
InChI=1S/C9H17NO2/c1-10(2)9-11-7-5-3-4-6-8(7)12-9/h7-9H,3-6H2,1-2H3 |
InChI Key |
HLGBDKBWQDEKFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1OC2CCCCC2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















